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Compound of Interest

Compound Name: PF-05214030

Cat. No.: B2441990 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This document provides a comprehensive technical overview of the target validation studies for

PF-05214030, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4

(TRPV4) ion channel. PF-05214030 has been identified as a valuable research tool for

elucidating the physiological and pathological roles of TRPV4. This guide details the

quantitative data supporting its target engagement, the experimental protocols utilized in these

validation studies, and the signaling pathways associated with TRPV4 activation.

Introduction to PF-05214030 and its Target: TRPV4
PF-05214030 is a small molecule antagonist of the TRPV4 ion channel. Initial confusion in

public databases, with some sources incorrectly identifying it as a TNF-alpha inhibitor, has

been clarified through examination of its chemical structure and published pharmacological

data. The primary and validated target of PF-05214030 is the TRPV4 channel, a non-selective

cation channel involved in a variety of physiological processes, including mechanosensation,

osmosensation, and temperature sensing.

Chemical Information:

IUPAC Name: 4-({[1-(2,4-dichlorophenyl)sulfonyl]-3-hydroxyazetidin-3-yl}methoxy)-2-

fluorobenzonitrile
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Molecular Formula: C₁₇H₁₃Cl₂FN₂O₄S

Molecular Weight: 431.3 g/mol

Quantitative Analysis of Target Engagement and
Potency
The potency of PF-05214030 as a TRPV4 antagonist has been determined through in vitro

functional assays. The half-maximal inhibitory concentration (IC50) values demonstrate high

affinity for both human and rat TRPV4 channels.

Target Species IC50 (nM) Reference

TRPV4 Human 4 [1][2]

TRPV4 Rat 27 [1][2]

Signaling Pathways and Experimental Workflows
TRPV4 Signaling Pathway
TRPV4 is a polymodal ion channel that can be activated by a variety of stimuli, including

hypotonicity, mechanical stress, and endogenous ligands. Upon activation, TRPV4 allows the

influx of Ca²⁺, which triggers a cascade of downstream signaling events. These events can

lead to various cellular responses, including the release of inflammatory mediators and

changes in gene expression. PF-05214030 acts by blocking this initial Ca²⁺ influx.
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Caption: TRPV4 Signaling Pathway and the inhibitory action of PF-05214030.

General Experimental Workflow for Target Validation
The validation of a specific antagonist like PF-05214030 follows a logical progression from in

vitro characterization to in vivo proof-of-concept studies.
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Caption: A generalized workflow for the target validation of a pharmacological antagonist.

Experimental Protocols
In Vitro Potency Determination: Calcium Flux Assay
Objective: To determine the IC50 value of PF-05214030 against human and rat TRPV4

channels.

Methodology:

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing either human or rat

TRPV4 are cultured in appropriate media and seeded into 96-well plates.
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Compound Preparation: A serial dilution of PF-05214030 is prepared in a suitable buffer.

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g.,

Fluo-4 AM) according to the manufacturer's instructions.

Assay Procedure:

The cells are pre-incubated with varying concentrations of PF-05214030 or vehicle control.

A known TRPV4 agonist (e.g., GSK1016790A) is added to the wells to stimulate channel

activity.

The change in intracellular calcium concentration is measured by monitoring the

fluorescence intensity using a plate reader.

Data Analysis: The fluorescence data is normalized to the control wells, and the IC50 value

is calculated by fitting the concentration-response curve to a four-parameter logistic

equation.

In Vivo Target Engagement: Rat Bladder Cystometry
Model
Objective: To assess the in vivo efficacy of PF-05214030 in a model of TRPV4-mediated

bladder overactivity.

Methodology:

Animal Preparation: Anesthetized female Sprague-Dawley rats are used. A catheter is

implanted into the bladder dome for infusion and pressure measurement.

Cystometry:

The bladder is continuously infused with saline to induce voiding contractions.

Baseline bladder capacity, voiding pressure, and voiding frequency are recorded.

Drug Administration:
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A TRPV4 agonist (e.g., GSK1016790A) is infused intravesically to induce bladder

overactivity, characterized by a decrease in bladder capacity.[3][4]

Following the establishment of agonist-induced overactivity, PF-05214030 is administered

intravenously.

Data Collection and Analysis: Bladder capacity and other cystometric parameters are

continuously monitored after the administration of PF-05214030. The reversal of the agonist-

induced decrease in bladder capacity is quantified.[1][2]

Selectivity Profile
While comprehensive selectivity data for PF-05214030 against a broad panel of ion channels

and other targets is not extensively published in the public domain, its characterization as a

"highly selective" TRPV4 antagonist in a presentation by Pfizer suggests that such studies

have been conducted internally.[5] For a thorough evaluation, it is recommended to profile PF-
05214030 against other members of the TRP channel family (e.g., TRPV1, TRPA1, TRPM8)

and a panel of common off-targets such as kinases and GPCRs.

Conclusion
The available data robustly validate TRPV4 as the primary target of PF-05214030. Its high in

vitro potency against both human and rat TRPV4, coupled with its demonstrated in vivo efficacy

in a relevant physiological model, establishes PF-05214030 as a critical tool for investigating

the roles of TRPV4 in health and disease. Further publication of its detailed selectivity profile

will continue to solidify its position as a high-quality chemical probe for the scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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